7-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
Description
This compound features a quinazoline-dione core fused with a [1,3]dioxolo ring, substituted at the 7-position by a methyl group linked to a 3-(4-bromophenyl)-1,2,4-oxadiazole moiety. The quinazoline-dione scaffold is known for diverse bioactivities, including kinase inhibition, while the oxadiazole ring contributes to metabolic stability and π-π stacking interactions in biological targets .
Properties
IUPAC Name |
7-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN4O5/c19-10-3-1-9(2-4-10)16-21-15(28-22-16)7-23-17(24)11-5-13-14(27-8-26-13)6-12(11)20-18(23)25/h1-6H,7-8H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOJHCVJFBTBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that incorporates both oxadiazole and quinazoline moieties. The presence of the bromophenyl group is significant as it may enhance the compound's reactivity and interaction with biological targets.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C₁₄H₉BrN₄O₄
- Molecular Weight: 368.15 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including antimicrobial, antitumor, and antiviral properties.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of oxadiazole derivatives. For instance:
- Study Findings: A series of oxadiazole compounds were evaluated against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 10 | |
| Compound C | C. albicans | 20 |
Antitumor Activity
The antitumor properties of compounds containing oxadiazole and quinazoline rings have been explored extensively:
- Mechanism of Action: The antitumor activity is often attributed to the inhibition of tubulin polymerization or interference with cell cycle progression.
- Case Study: A study involving oxadiazole derivatives showed that structural modifications led to enhanced cytotoxicity in various cancer cell lines .
Table 2: Cytotoxicity of Oxadiazole Derivatives
Antiviral Activity
Recent research highlights the potential antiviral properties of oxadiazole derivatives:
- Study Overview: A new series of compounds were synthesized and tested for their antiviral activity against specific viral strains. The results indicated promising activity against viruses such as influenza and HIV .
Table 3: Antiviral Efficacy of Related Compounds
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Interaction with key enzymes involved in metabolic pathways.
- Receptor Modulation: Binding to specific receptors can alter signaling pathways.
- DNA Interaction: Some derivatives may intercalate with DNA or RNA affecting replication processes.
Scientific Research Applications
Chemical Properties and Structure
The compound features a quinazoline core structure fused with a dioxole and an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 378.13 g/mol. The presence of bromine enhances its biological activity and solubility in organic solvents.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and quinazoline derivatives exhibit significant anticancer properties. The incorporation of the 4-bromophenyl group is believed to enhance the compound's ability to inhibit cancer cell proliferation. For instance:
- A study reported that similar oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- The compound's structural features allow it to interact with biological targets such as kinases involved in cancer progression.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Research indicates that oxadiazole derivatives possess antibacterial and antifungal activities:
- In vitro tests have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .
- The bromine substitution may contribute to enhanced membrane penetration and increased potency against microbial strains.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of the compound make it suitable for applications in OLED technology:
- Its ability to emit light when subjected to electric current can be harnessed in display technologies .
- Studies have shown that incorporating such compounds can improve the efficiency and brightness of OLEDs.
Photovoltaic Cells
Research into organic photovoltaic materials has identified similar compounds as promising candidates for solar energy conversion:
- The electron-donating properties of the dioxole moiety enhance charge transport within the photovoltaic layer .
- This could lead to more efficient solar cells with improved stability and performance.
Case Studies
Comparison with Similar Compounds
7-[(3-Phenyl-1,2,4-Oxadiazol-5-yl)methyl][1,3]Dioxolo[4,5-g]Quinazoline-6,8(5H,7H)-dione
- Key Difference : Lacks the 4-bromo substitution on the phenyl ring.
- Impact : The absence of bromine reduces molecular weight (MW ≈ 446 g/mol vs. 525 g/mol for the brominated analog) and alters electronic properties. The bromine in the target compound enhances lipophilicity (clogP ≈ 2.8 vs. 2.1) and may improve binding to hydrophobic pockets in biological targets .
- Synthesis : Both compounds utilize Pd-catalyzed cross-coupling for oxadiazole formation, but the brominated derivative requires additional bromination steps .
7-{[3-(2-Bromophenyl)-1,2,4-Oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]Dioxolo[4,5-g]Quinazoline-6,8-dione
- Key Difference : Bromine at the ortho position vs. para position.
- Para substitution allows for better resonance stabilization of the oxadiazole ring .
Core Heterocycle Modifications
5-[2-(4-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(2-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione
6,8-Dibromo-4-(3-Hydroxybutynyl)-2-Phenylquinazoline
- Structure : Dibrominated quinazoline with an alkyne substituent.
- Reactivity : The hydroxybutynyl group enables click chemistry modifications, unlike the oxadiazole-methyl group in the target compound. Bromine at the 6,8-positions increases electrophilicity, favoring nucleophilic aromatic substitution .
Physicochemical and Spectral Comparisons
Theoretical and Functional Implications
- Electronic Effects : The 4-bromophenyl group increases the electron-deficient character of the oxadiazole, enhancing its π-acceptor capacity. This contrasts with phenyl or 2-bromophenyl analogs, which exhibit weaker electron-withdrawing effects .
- Isovalency Principle : The target compound shares isovalent features with dibromoquinazoline derivatives (e.g., similar bromine count), but structural differences in the fused dioxolo ring alter charge distribution and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
